A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis
A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile heterocyclic compound. Given the prominence of fluorinated pyrimidines in medicinal chemistry, this guide consolidates essential information on its chemical properties, synthesis, and analytical characterization to support research and development activities.[1][2]
Chemical Structure and Properties
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine featuring an ethoxy group, a fluorine atom, and a hydrazinyl moiety.[3] These functional groups impart a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[3]
Figure 1: Chemical structure of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
| Identifier | Value | Reference |
| CAS Number | 166524-66-9 | [3][4] |
| Molecular Formula | C₆H₉FN₄O | [4] |
| Molecular Weight | 172.16 g/mol | [3][4] |
| IUPAC Name | (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | [5] |
| InChI Key | JFXLELUXFCPFRP-UHFFFAOYSA-N | [3] |
| Property | Value | Reference |
| Physical State | White solid | [6] |
| Melting Point | 141 - 143 °C | [6] |
| Boiling Point | 336.8 °C at 760 mmHg (Predicted) | |
| Density | 1.43 g/cm³ (Predicted) | |
| ¹H NMR (ppm) | δ ~1.3–1.5 (CH₃), δ ~4.4–4.6 (OCH₂), δ ~5.5–6.5 (NH₂) | [3] |
| ¹³C NMR (ppm) | δ ~160–165 (C-F) | [3] |
| ¹⁹F NMR (ppm) | δ ~-120 to -140 | [3] |
| IR (cm⁻¹) | ~3300 (N-H stretch) | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyrimidine precursor. The common route involves the selective displacement of a fluorine atom from 2-ethoxy-4,6-difluoropyrimidine using hydrazine hydrate.[3][6]
Figure 2: Workflow for the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
This protocol is adapted from the procedure outlined in patent US05461153.
-
Preparation: A mixture of 2-ethoxy-4,6-difluoropyrimidine (100 g, 0.59 mol, assuming 94% purity), acetonitrile (275 mL), and water (107 g) is prepared in a suitable reaction vessel.
-
Cooling: The mixture is cooled to a temperature of 5° to 10° C using an ice bath.
-
Reagent Addition: Triethylamine (68 g, 0.67 mol) is added to the cooled mixture. Subsequently, hydrazine hydrate (34 g, 0.68 mol) is added slowly while maintaining the temperature between 5° and 10° C with continuous stirring and cooling.
-
Reaction: After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes under cooling. The cooling bath is then removed, and the mixture is allowed to warm to room temperature over a total reaction time of 1 hour.
-
Isolation: The solid product that forms is collected by vacuum filtration.
-
Purification: The collected solid is washed sequentially with two 100 mL portions of water and then with 50 mL of ethanol.
-
Drying: The purified product is dried to yield 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a white solid. The reported yield is approximately 80%.
The precursor is synthesized in a multi-step process starting from O-ethylisourea or urea.
-
Cyclization: 2-Ethoxy-4,6-dihydroxypyrimidine is formed through the reaction of an O-ethylisourea salt with a diethyl malonate in the presence of a base like sodium ethoxide.[3]
-
Chlorination: The dihydroxy-pyrimidine intermediate is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
-
Fluorination: The final step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is treated with a fluorinating agent, such as potassium fluoride, to yield 2-ethoxy-4,6-difluoropyrimidine.[3][7] This step requires careful control of temperature (e.g., 80-120 °C) and reaction time to achieve selective di-fluorination.[3][7]
Analysis and Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. A combination of spectroscopic techniques is used for the comprehensive analysis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
Figure 3: Analytical workflow for the characterization of the title compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include a triplet and a quartet for the ethoxy group, a singlet for the pyrimidine proton, and broad signals for the hydrazinyl protons.[3]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will confirm the number of unique carbon atoms and the presence of a carbon attached to fluorine, which will appear as a doublet due to C-F coupling.[3]
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom. A single resonance is expected.[3]
-
Data Processing: Process the acquired spectra (phasing, baseline correction, and integration) and assign the peaks based on their chemical shifts, multiplicities, and integration values to confirm the structure.
Reactivity and Potential Applications
The pyrimidine ring in this compound is electron-deficient, influencing the reactivity of its substituents.[3] The hydrazinyl group serves as a key nucleophilic site, enabling reactions to form larger, more complex heterocyclic systems like triazolopyrimidines, which are known for a wide range of pharmacological activities.[8]
Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including as potential antitumor and anti-inflammatory agents.[9][10] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[1] Therefore, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine represents a valuable building block for the synthesis of novel compounds in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | 166524-66-9 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. musechem.com [musechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
